2-Ethoxy-4,6-difluoropyrimidine

Agrochemical Intermediates Fluorination Chemistry Process Optimization

2‑Ethoxy‑4,6‑difluoropyrimidine (CAS 166524‑65‑8) is the structurally mandatory building block for the sulfonylurea herbicide cloransulam‑methyl; substitution with the 2‑methoxy or 2‑chloro analogue will cause batch failure and financial loss. In antimalarial lead optimisation, its selectivity index of >55 (vs. 18 for the 2‑Cl analogue) and EC50 of 1.8 μM make it the preferred choice when widening the therapeutic window is paramount. Manufactured via a patented, safe triflic anhydride/KF route that eliminates hazardous DAST or elemental fluorine. White crystalline solid, mp 70‑75 °C, soluble in ethanol. Contact us for bulk or GMP‑grade supply.

Molecular Formula C6H6F2N2O
Molecular Weight 160.12 g/mol
CAS No. 166524-65-8
Cat. No. B062712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4,6-difluoropyrimidine
CAS166524-65-8
Molecular FormulaC6H6F2N2O
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC(=N1)F)F
InChIInChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
InChIKeySGVUAJWRAOSPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-4,6-difluoropyrimidine (CAS 166524-65-8): Procurement and Scientific Profile


2-Ethoxy-4,6-difluoropyrimidine (CAS 166524-65-8) is a fluorinated heterocyclic building block from the 4,6-difluoropyrimidine class, characterized by a 2-ethoxy substituent that imparts enhanced steric bulk and distinct electronic properties relative to 2-unsubstituted or 2-methoxy analogs . It is a white crystalline solid with a melting point of 70–75 °C, insoluble in water and soluble in organic solvents such as ethanol and carbon disulfide . The compound is utilized as a key intermediate in the synthesis of sulfonylurea herbicides (e.g., cloransulam-methyl) and has been investigated as a scaffold for antiparasitic agents [1][2].

Why 2-Ethoxy-4,6-difluoropyrimidine Cannot Be Replaced by Generic 4,6-Difluoropyrimidine Analogs


The 2-ethoxy group in 2-ethoxy-4,6-difluoropyrimidine is not a passive substituent but an active determinant of both chemical reactivity and biological target engagement. In 4,6-difluoropyrimidine derivatives, the 2-position substituent directly influences the electronic distribution across the pyrimidine ring, thereby modulating the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 fluorine sites [1]. For example, a comparative study of 2-ethoxy versus 2-methoxy substituents on a 4,6-difluoropyrimidine core revealed a 3.5-fold difference in cytotoxicity against HeLa cells (IC50: 12.4 μM vs. 3.5 μM) and differential aqueous solubility due to altered lipophilicity [2]. Furthermore, in agrochemical intermediates, the 2-ethoxy group is specifically required for the subsequent formation of the sulfonylurea herbicide cloransulam-methyl; substitution with a 2-methoxy or 2-chloro analog would fail to yield the correct active pharmaceutical ingredient (API) scaffold [3]. Generic replacement of this specific building block with an unsubstituted or differently substituted 4,6-difluoropyrimidine introduces unacceptable variability in reaction outcome, biological activity, and downstream regulatory compliance.

2-Ethoxy-4,6-difluoropyrimidine: Quantitative Evidence for Differentiated Scientific Selection


Comparative Synthetic Yield: Solvent-Free vs. Solvent-Based Fluorination

In the synthesis of 2-ethoxy-4,6-difluoropyrimidine from its dihydroxy precursor, the use of solvent-free potassium fluoride (KF) at 160 °C achieves a yield of 85%, compared to 78% when the reaction is performed in dimethylformamide (DMF) as a solvent . The absence of solvent minimizes hydrolysis of the fluorinating agent and suppresses by-product formation . This 7% absolute yield improvement translates directly to higher process efficiency and reduced purification burden for end-users sourcing this intermediate.

Agrochemical Intermediates Fluorination Chemistry Process Optimization

Comparative Anticancer Activity: 2-Ethoxy vs. 2-Methoxy in HeLa Cells

In a head-to-head comparison of 2-alkoxy-4,6-difluoropyrimidine derivatives, the 2-ethoxy-substituted compound exhibited an IC50 of 12.4 μM against HeLa cervical cancer cells, whereas the 2-methoxy analog demonstrated an IC50 of 3.5 μM under identical assay conditions [1]. The 3.5-fold difference in potency is attributed to the increased lipophilicity (clogP) of the ethoxy derivative, which alters cellular permeability and target engagement [1]. This quantitative differentiation enables researchers to rationally select the appropriate building block based on desired potency versus metabolic stability profiles.

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Antiparasitic Potency: 2-Ethoxy vs. 2-Chloro Derivatives Against P. falciparum

In a study evaluating 4,6-difluoropyrimidine derivatives as antiparasitic agents, the 2-ethoxy-substituted compound demonstrated an EC50 of 1.8 μM against Plasmodium falciparum 3D7 (chloroquine-sensitive strain), compared to an EC50 of 4.2 μM for the corresponding 2-chloro derivative [1]. The ethoxy-substituted compound also showed superior selectivity, with a selectivity index (SI = CC50/EC50) of >55 versus 18 for the 2-chloro analog [1]. This establishes the 2-ethoxy variant as the more potent and safer starting point for antimalarial lead development within the 4,6-difluoropyrimidine series.

Antiparasitic Agents Malaria Structure-Activity Relationship

Herbicidal Intermediate Essentiality: 2-Ethoxy Group Required for Cloransulam-methyl Synthesis

2-Ethoxy-4,6-difluoropyrimidine is identified as an essential intermediate specifically required for the synthesis of the high-efficiency, low-toxicity sulfonylurea herbicide cloransulam-methyl [1]. The ethoxy group at the 2-position is a structural prerequisite for the subsequent coupling reactions that form the final herbicidal active ingredient; alternative 2-substituents (e.g., methoxy, chloro) do not yield the correct final product [1]. This specificity is driven by the steric and electronic requirements of the downstream sulfonamide coupling step, wherein the ethoxy group provides the optimal leaving group characteristics and intermediate stability [2].

Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Improved Process Safety via Triflic Anhydride-Mediated Fluorination Route

A patented preparation method for 2-ethoxy-4,6-difluoropyrimidine employs a two-step sequence: first, reaction of the dihydroxy precursor with trifluoromethanesulfonic anhydride (triflic anhydride) to form a triflate intermediate; second, fluorination with potassium fluoride [1]. This route achieves high conversion while avoiding the direct use of hazardous fluorinating agents such as diethylaminosulfur trifluoride (DAST) or elemental fluorine, which are required for alternative 4,6-difluoropyrimidine syntheses [2]. The process is noted for "good production safety" and is amenable to industrial scale-up, with reported purities exceeding 94% [1].

Process Safety Fluorination Chemistry Large-Scale Synthesis

Optimal Application Scenarios for 2-Ethoxy-4,6-difluoropyrimidine Based on Quantitative Evidence


Lead Optimization for Antimalarial Therapeutics Requiring Favorable Selectivity Index

In antimalarial drug discovery programs, 2-ethoxy-4,6-difluoropyrimidine serves as a privileged scaffold for generating analogs with a favorable balance of potency and safety. The compound's EC50 of 1.8 μM against P. falciparum and selectivity index of >55 (compared to an SI of 18 for the 2-chloro analog) position it as the preferred starting material when the primary optimization goal is widening the therapeutic window rather than maximizing absolute potency [1].

Large-Scale Manufacture of Cloransulam-methyl Herbicide

For agrochemical manufacturers producing the sulfonylurea herbicide cloransulam-methyl, 2-ethoxy-4,6-difluoropyrimidine is the only structurally compatible intermediate. The ethoxy group at the 2-position is a strict requirement for the downstream coupling chemistry that yields the active herbicide [1]. Procurement of this specific intermediate is mandatory; substitution with 2-methoxy or 2-chloro analogs will not produce the correct final product and will result in failed batches and financial loss [2].

Medicinal Chemistry Campaigns Prioritizing Metabolic Stability over Extreme Potency

In cancer or anti-inflammatory lead optimization programs where an IC50 in the low micromolar range is acceptable, the 2-ethoxy derivative (IC50 = 12.4 μM in HeLa cells) may be preferred over the more potent 2-methoxy analog (IC50 = 3.5 μM) due to its higher lipophilicity and potentially improved metabolic stability [1]. The 3.5-fold difference in potency allows medicinal chemists to fine-tune the potency/stability profile by selecting the appropriate 2-alkoxy substituent at the building block stage, reducing the number of downstream synthetic iterations required [1].

Process Development for Safer, Scalable Fluorinated Pyrimidine Synthesis

Chemical process engineers seeking to establish a safe and scalable route to 4,6-difluoropyrimidine derivatives should prioritize 2-ethoxy-4,6-difluoropyrimidine due to its patented triflic anhydride/KF synthetic pathway [1]. This method circumvents the use of hazardous reagents such as DAST or elemental fluorine, thereby reducing engineering controls, regulatory compliance burden, and overall process risk [2]. The solvent-free fluorination variant further improves atom economy and yield (85% vs. 78% in DMF), enhancing cost-effectiveness at scale .

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